Cas no 919973-21-0 (N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide)

N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
- STK824867
- 919973-21-0
- AKOS016040786
- N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
- N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide
- AKOS000272294
- N-[1-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
- F3320-0732
- N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
- Z596250458
- N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
-
- Inchi: 1S/C24H24ClN3O3/c1-16-15-18(10-11-19(16)25)30-14-6-12-28-21-8-4-3-7-20(21)27-23(28)17(2)26-24(29)22-9-5-13-31-22/h3-5,7-11,13,15,17H,6,12,14H2,1-2H3,(H,26,29)
- InChI Key: GNOVDFRBFSBOPD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)OCCCN1C2C=CC=CC=2N=C1C(C)NC(C1=CC=CO1)=O
Computed Properties
- Exact Mass: 437.1506193g/mol
- Monoisotopic Mass: 437.1506193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 69.3Ų
N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3320-0732-2mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-2μmol |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-4mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-25mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 25mg |
$109.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-50mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 50mg |
$160.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-20mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 20mg |
$99.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-20μmol |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 20μmol |
$79.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-5mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-3mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
Life Chemicals | F3320-0732-10mg |
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide |
919973-21-0 | 90%+ | 10mg |
$79.0 | 2023-07-27 |
N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Related Literature
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 919973-21-0, known as N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate molecular structure and its potential applications in drug development.
N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is characterized by its complex architecture, which includes a benzodiazole ring system, a furan moiety, and a carboxamide group. The benzodiazole component is a heterocyclic aromatic compound that is known for its stability and versatility in chemical reactions. The presence of the furan ring adds to the compound's electronic properties, making it potentially useful in various biological contexts.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, investigations into its inhibitory effects on certain kinases have shown promising results, suggesting its potential role in anticancer drug development.
The synthesis of N-(1-{1-3-(4-chloro-3-methylphenoxy)propyl}-benzodiazolyl)ethylfuran-carboxamide involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The process typically begins with the preparation of the benzodiazole core, followed by the introduction of the phenoxypropyl group and the furan carboxamide moiety through carefully designed coupling reactions.
In terms of biological activity, this compound has demonstrated selectivity towards certain cellular pathways, making it a valuable tool for studying disease mechanisms at the molecular level. Preclinical studies have indicated that it exhibits potent activity against specific cancer cell lines, potentially due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
Moreover, the compound's pharmacokinetic properties have been evaluated in animal models, providing insights into its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for determining its suitability as a drug candidate and for optimizing its bioavailability.
The development of N-(1-{benzodiazolyl}ethylfuran-carboxamide) derivatives has opened new avenues for exploring their therapeutic potential in other disease areas, such as neurodegenerative disorders and inflammatory conditions. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to further elucidate its mechanism of action and to identify additional targets for intervention.
In conclusion, N-(1-{benzodiazolyl}ethylfuran-carboxamide) with CAS No. 919973-21-, represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activity position it as a compelling candidate for future drug discovery efforts.
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